molecular formula C8H10BrNO2 B1443376 5-bromo-1-(2-methoxyethyl)pyridin-2(1H)-one CAS No. 1160790-03-3

5-bromo-1-(2-methoxyethyl)pyridin-2(1H)-one

Cat. No. B1443376
M. Wt: 232.07 g/mol
InChI Key: DPSHRAAMBQYAAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-1-(2-methoxyethyl)pyridin-2(1H)-one (5-Br-MEP) is a chemical compound that is widely used in scientific research. It is a member of the pyridinone family and is known for its unique properties, such as its ability to act as a catalyst in organic synthesis and its ability to bind to a variety of substrates. 5-Br-MEP has been used in a number of research applications, including the synthesis of pharmaceuticals and the study of biochemical and physiological processes. In

Scientific Research Applications

Spectroscopic and Optical Studies

5-Bromo-1-(2-methoxyethyl)pyridin-2(1H)-one and its derivatives have been studied for their spectroscopic characteristics. These compounds have been characterized using techniques such as Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. Density Functional Theory (DFT) has been employed to analyze their geometric structure, vibrational frequencies, chemical shift values, and non-linear optical properties (Vural & Kara, 2017).

Heterocyclic Synthesis

There is a significant interest in the synthesis of novel derivatives of this compound for applications in heterocyclic chemistry. The synthesis strategies typically involve bromination and coupling reactions, contributing to the development of new compounds with potential applications in various chemical domains (Martins, 2002).

Antimicrobial and DNA Interactions

Some studies have explored the antimicrobial activities of these compounds. The interaction with DNA, monitored through techniques like agarose gel electrophoresis, and their minimal inhibitory concentrations against certain microorganisms, have been investigated, demonstrating their potential in biomedical research (Vural & Kara, 2017).

properties

IUPAC Name

5-bromo-1-(2-methoxyethyl)pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2/c1-12-5-4-10-6-7(9)2-3-8(10)11/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPSHRAAMBQYAAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C=CC1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-1-(2-methoxyethyl)pyridin-2(1H)-one

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-2(1H)-pyridone (0.10 g, 0.57 mmol) in acetone (5.0 ml) was added K2CO3 (0.18 g, 2.60 mmol followed by addition of 2-bromo-ethyl-methylether (0.24 g, 1.70 mmol). The resulting reaction mixture was heated to 60° C. for 16 h. After the completion of reaction (TLC monitoring), acetone was distilled off, added water and extracted with DCM (3×10 mL). The combined organics was washed with brine, dried (Na2SO4), filtered and concentrated. The crude residue was purified over silica gel (60-120 M, 1% MeOH-DCM) to obtain the desired product (0.10 g, 75%). MS: 232.01 (M+H)+.
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.24 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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